molecular formula C21H23N3O5S2 B2627589 2-(3,4-dimethoxyphenyl)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide CAS No. 865592-89-8

2-(3,4-dimethoxyphenyl)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide

Cat. No.: B2627589
CAS No.: 865592-89-8
M. Wt: 461.55
InChI Key: FACSNNRDOQYGFG-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a dimethoxyphenyl group, a benzo[d]thiazole moiety, and a pyrrolidinylsulfonyl group, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Pyrrolidinylsulfonyl Group: This step involves the sulfonylation of the benzo[d]thiazole core using pyrrolidine and a sulfonyl chloride reagent.

    Attachment of the Dimethoxyphenyl Group: The final step involves the acylation of the intermediate with 3,4-dimethoxyphenylacetic acid under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Sulfides and reduced aromatic compounds.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound’s potential interactions with biological macromolecules can be studied. It may serve as a probe for understanding enzyme mechanisms or as a ligand in receptor studies.

Medicine

The compound’s structure suggests potential pharmacological activities. It could be investigated for its effects on various biological pathways, potentially leading to the development of new therapeutic agents.

Industry

In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzo[d]thiazole moiety suggests potential interactions with biological targets involved in oxidative stress or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)-N-(benzo[d]thiazol-2-yl)acetamide: Lacks the pyrrolidinylsulfonyl group, potentially altering its biological activity.

    2-(3,4-Dimethoxyphenyl)-N-(6-(morpholin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide: Contains a morpholine ring instead of pyrrolidine, which may affect its pharmacokinetic properties.

Uniqueness

The presence of the pyrrolidinylsulfonyl group in 2-(3,4-dimethoxyphenyl)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide distinguishes it from similar compounds, potentially enhancing its solubility and bioavailability. This unique structure could lead to different interactions with biological targets, making it a compound of interest for further research.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S2/c1-28-17-8-5-14(11-18(17)29-2)12-20(25)23-21-22-16-7-6-15(13-19(16)30-21)31(26,27)24-9-3-4-10-24/h5-8,11,13H,3-4,9-10,12H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACSNNRDOQYGFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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